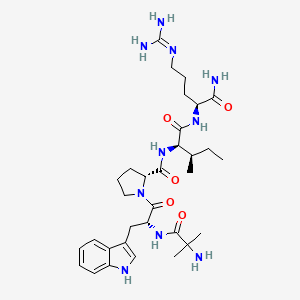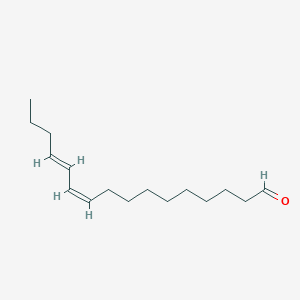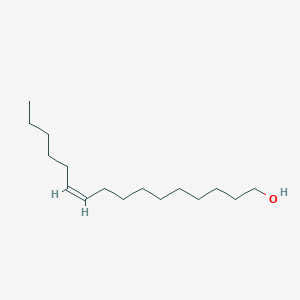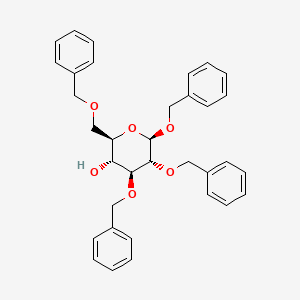
1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside is an important D-glucopyranose derivative . It is often used as a pharmaceutical intermediate in the synthesis of derivatives for the treatment of various diseases .
Synthesis Analysis
The synthesis of 1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside involves several steps. For instance, in a DCC-mediated coupling, 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosylamine and propiolic acid gave N-propynoyl-2,3,4,6-tetra-O-acetyl-β-d-glucopyranosylamine, which was transformed by 1,3-dipolar cycloadditions with aromatic azides and nitrile-oxides .Molecular Structure Analysis
The molecular formula of 1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside is C34H36O6 . The structure of this compound can be found in various chemical databases .Chemical Reactions Analysis
1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside is used for glucosylation reactions and as a reagent for the synthesis of 1-C-alpha-D-glucopyranose derivatives . The electrochemical oxidation of the chalcoglycoside follows an overall EC-type mechanism, in which the electro-generated cation radical undergoes an irreversible carbon–chalcogen bond rupture to produce the corresponding glycosyl cation, which may react further .Physical And Chemical Properties Analysis
1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside has a melting point of 60.4-64.4 °C and a predicted boiling point of 676.1±55.0 °C. Its predicted density is 1.22±0.1 g/cm3 . It is soluble in dichloromethane and ethyl acetate .Wissenschaftliche Forschungsanwendungen
Synthesis of Non-Reducing Disaccharides
This compound is utilized in the synthesis of non-reducing disaccharides, which are structurally similar to trehalose. Trehalose analogs have garnered attention for their potential biological functions, including binding to E-selectin and shiga toxins, as well as antibacterial activities .
Preparation of Glycosylation Reagents
It serves as a reagent for the synthesis of 1-C-alpha-D-glucopyranose derivatives. These derivatives are crucial for glucosylation reactions, which are fundamental in the synthesis of various glycoconjugates .
Study of Anomeric Effects
The compound is used in theoretical studies to understand the anomeric effect during deacetylation and dealkylation processes. This understanding is vital for designing synthetic pathways in carbohydrate chemistry .
Development of Biological Activity Markers
Phenolic glycosides, which can be synthesized using this compound, are associated with a variety of biological activities in plants. These activities include anti-inflammatory and diuretic effects, which are significant in traditional medicine .
Creation of Anionic Surfactants
Derivatives of 1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside are valuable in the preparation of anionic surfactants. These surfactants have applications in various industries, including pharmaceuticals and cosmetics .
Pharmaceutical Intermediates
It is an intermediate in the production of antidiabetic drugs like Voglibose and Dapagliflozin. These medications are essential for managing blood sugar levels in diabetic patients .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R,3R,4S,5R,6R)-4,5,6-tris(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36O6/c35-31-30(25-36-21-26-13-5-1-6-14-26)40-34(39-24-29-19-11-4-12-20-29)33(38-23-28-17-9-3-10-18-28)32(31)37-22-27-15-7-2-8-16-27/h1-20,30-35H,21-25H2/t30-,31-,32+,33-,34-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZRJGYIUDQFSY-BGSSSCFASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,6-Tetra-O-benzyl-b-D-glucopyranoside | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


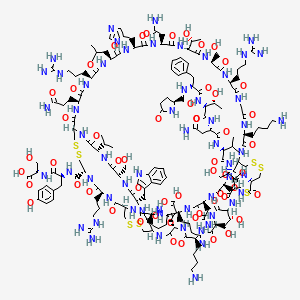

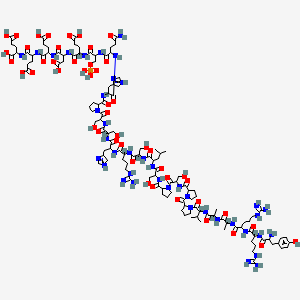
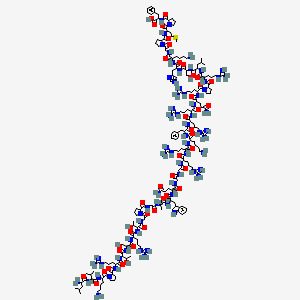
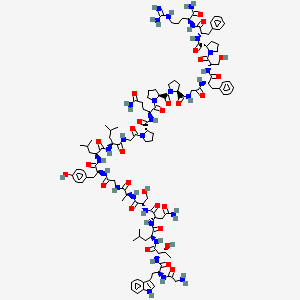
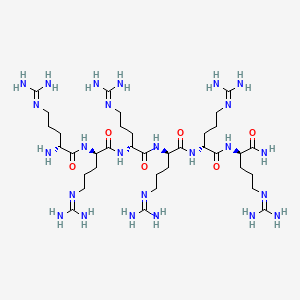
![2-[[1-[2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1139629.png)
